molecular formula C18H14N2O3 B13360291 1-(4-methoxybenzyl)chromeno[3,4-d]imidazol-4(1H)-one

1-(4-methoxybenzyl)chromeno[3,4-d]imidazol-4(1H)-one

Cat. No.: B13360291
M. Wt: 306.3 g/mol
InChI Key: LAYFCDXXXHFGTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxybenzyl)chromeno[3,4-d]imidazol-4(1H)-one is a complex organic compound that belongs to the class of chromenoimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzyl)chromeno[3,4-d]imidazol-4(1H)-one typically involves the condensation of 4-methoxybenzylamine with chromone derivatives under specific conditions. One common method involves the use of polyphosphoric acid (PPA) as a cyclodehydrating agent, which facilitates the formation of the imidazole ring . The reaction is usually carried out at elevated temperatures, ranging from 140°C to 220°C, depending on the specific reactants and desired yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzyl)chromeno[3,4-d]imidazol-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)chromeno[3,4-d]imidazol-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of glycogen synthase kinase 3β (GSK3β) and acetylcholinesterase, which are involved in the pathophysiology of Alzheimer’s disease . Additionally, it may modulate oxidative and inflammatory pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methoxybenzyl)chromeno[3,4-d]imidazol-4(1H)-one is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of a chromone and imidazole ring system makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]chromeno[3,4-d]imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-22-13-8-6-12(7-9-13)10-20-11-19-16-17(20)14-4-2-3-5-15(14)23-18(16)21/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYFCDXXXHFGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C2C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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